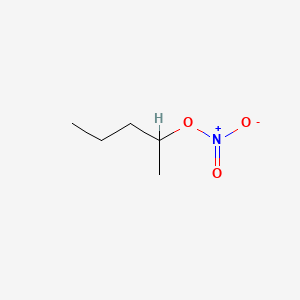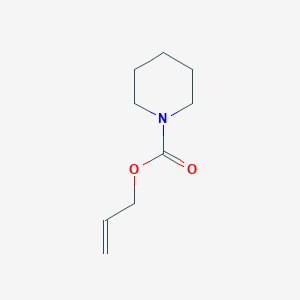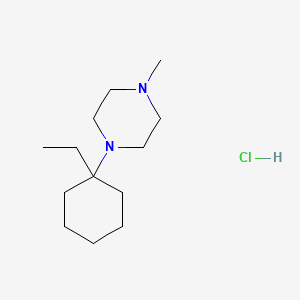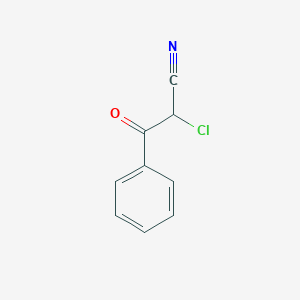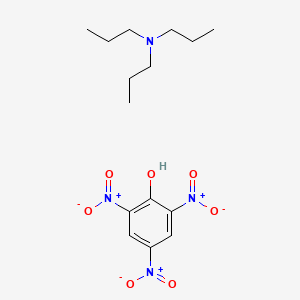
N,N-dipropylpropan-1-amine; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dipropylpropan-1-amine;2,4,6-trinitrophenol: is a compound that combines the properties of an amine and a nitrophenol. The amine component, N,N-dipropylpropan-1-amine, is a tertiary amine, while the nitrophenol component, 2,4,6-trinitrophenol, is a nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-dipropylpropan-1-amine: can be synthesized through the alkylation of propylamine with propyl halides under basic conditions.
2,4,6-trinitrophenol: is commonly synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods:
- Industrial production of N,N-dipropylpropan-1-amine involves continuous flow reactors where the alkylation reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
- The production of 2,4,6-trinitrophenol on an industrial scale involves large-scale nitration processes with stringent safety measures due to the highly exothermic nature of the reaction and the potential hazards associated with handling concentrated acids .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dipropylpropan-1-amine can undergo oxidation reactions to form corresponding amine oxides.
Substitution: Both components can participate in substitution reactions. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron, hydrochloric acid, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, nucleophiles.
Major Products:
Oxidation: Amine oxides.
Reduction: Aminophenols.
Substitution: Alkylated or acylated amines, substituted nitrophenols.
Scientific Research Applications
Chemistry:
- N,N-dipropylpropan-1-amine is used as a reagent in organic synthesis, particularly in the formation of tertiary amines and as a base in various reactions .
- 2,4,6-trinitrophenol is used as a precursor in the synthesis of dyes, explosives, and other nitroaromatic compounds .
Biology and Medicine:
- The compound’s amine component can be used in the synthesis of pharmaceuticals, particularly those requiring tertiary amine functionalities .
- The nitrophenol component has applications in biochemical assays and as a standard in analytical chemistry .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The amine component, N,N-dipropylpropan-1-amine, acts as a nucleophile in various chemical reactions, targeting electrophilic centers in substrates .
- The nitrophenol component, 2,4,6-trinitrophenol, can undergo redox reactions, interacting with electron-rich species and participating in electron transfer processes .
Comparison with Similar Compounds
Tripropylamine: Similar to N,N-dipropylpropan-1-amine but with three propyl groups attached to the nitrogen atom.
2,4-dinitrophenol: Similar to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Uniqueness:
Properties
CAS No. |
17704-15-3 |
|---|---|
Molecular Formula |
C15H24N4O7 |
Molecular Weight |
372.37 g/mol |
IUPAC Name |
N,N-dipropylpropan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H21N.C6H3N3O7/c1-4-7-10(8-5-2)9-6-3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H2,1-3H3;1-2,10H |
InChI Key |
MCBZALVEPHBHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




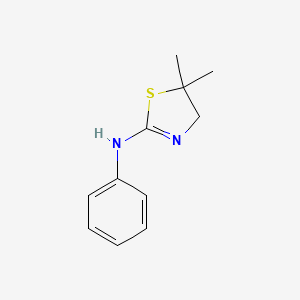
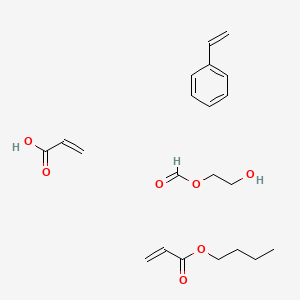

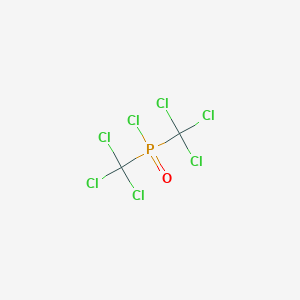
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
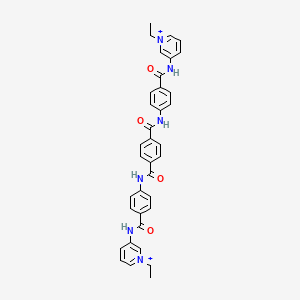
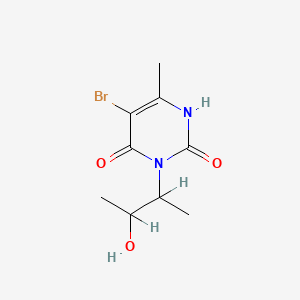
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
